3-bromo-5-fluoro-4-iodopyridine
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Overview
Description
3-Bromo-5-fluoro-4-iodopyridine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of three different halogen atoms (bromine, fluorine, and iodine) attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoro-4-iodopyridine typically involves multi-step reactions starting from pyridine derivatives One common method involves the halogenation of pyridine rings using specific halogenating agentsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as halogen exchange reactions, purification through crystallization, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where one halogen atom is replaced by another nucleophile.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Cross-Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other halogenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-bromo-5-fluoro-4-iodopyridine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound is explored for its potential biological activities. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-4-iodopyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with enzymes, receptors, and other biological macromolecules. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
3-Fluoro-4-iodopyridine: Similar in structure but lacks the bromine atom.
2-Bromo-5-fluoropyridine: Similar but with different positions of halogen atoms.
4-Bromo-2-fluoro-3-iodopyridine: Another isomer with different halogen positions.
Uniqueness: 3-Bromo-5-fluoro-4-iodopyridine is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical reactivity and biological activity. This unique halogen pattern allows for selective interactions and reactions that are not possible with other similar compounds .
Properties
CAS No. |
1349717-02-7 |
---|---|
Molecular Formula |
C5H2BrFIN |
Molecular Weight |
301.9 |
Purity |
95 |
Origin of Product |
United States |
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